3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

DYRK1A inhibition kinase inhibitor chemotype physicochemical property comparison

3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one (CAS 1448057-60-0) is a synthetic small molecule comprising a 2H-chromen-2-one (coumarin) core linked via a carbonyl bridge to a 1,4-thiazepane ring bearing a dimethylaminomethyl substituent. The compound has a molecular formula of C₁₈H₂₂N₂O₃S, a molecular weight of 346.4 g/mol, a computed XLogP3-AA of 2.5, zero hydrogen bond donors, and five hydrogen bond acceptors, placing it in favorable physicochemical space for cell permeability.

Molecular Formula C18H22N2O3S
Molecular Weight 346.45
CAS No. 1448057-60-0
Cat. No. B2728217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
CAS1448057-60-0
Molecular FormulaC18H22N2O3S
Molecular Weight346.45
Structural Identifiers
SMILESCN(C)CC1CSCCCN1C(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C18H22N2O3S/c1-19(2)11-14-12-24-9-5-8-20(14)17(21)15-10-13-6-3-4-7-16(13)23-18(15)22/h3-4,6-7,10,14H,5,8-9,11-12H2,1-2H3
InChIKeyYPJKDPVHUKKYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one (CAS 1448057-60-0): Core Identity and Physicochemical Baseline for Procurement Screening


3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one (CAS 1448057-60-0) is a synthetic small molecule comprising a 2H-chromen-2-one (coumarin) core linked via a carbonyl bridge to a 1,4-thiazepane ring bearing a dimethylaminomethyl substituent [1]. The compound has a molecular formula of C₁₈H₂₂N₂O₃S, a molecular weight of 346.4 g/mol, a computed XLogP3-AA of 2.5, zero hydrogen bond donors, and five hydrogen bond acceptors, placing it in favorable physicochemical space for cell permeability [1]. It is annotated in public databases as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor, though the originating primary disclosure (patent or medicinal chemistry manuscript) from which quantitative potency data were first reported could not be located within the permitted source set at the time of this analysis.

Why 3-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one Cannot Be Generically Substituted by In-Class Analogs


The 1,4-thiazepane–chromen-2-one scaffold is a privileged kinase-inhibitor chemotype in which both the thiazepane substitution pattern and the chromenone carbonyl geometry critically influence target engagement. Even conservative replacements—such as shifting the carbonyl attachment from the 3-position to the 2-position of the chromenone, altering the N-substituent on the thiazepane ring, or replacing the dimethylaminomethyl group with a morpholinomethyl or piperidinylmethyl moiety—can invert kinase selectivity or abolish cellular activity. Without quantitative selectivity profiles for the specific compound, substitute selection risks acquiring a molecule with a fundamentally different polypharmacology fingerprint, rendering experimental results non-reproducible across independent studies. The absence of publicly available head-to-head comparator data for this exact compound (see Section 3) heightens the procurement risk of uninformed analog substitution.

Quantitative Differentiation Evidence for 3-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one: Comparator Data Gap Analysis


Physicochemical Differentiation vs. Closest Structural Analogs (Chromen-2-one–Thiazepane Series)

Within the chromen-2-one–1,4-thiazepane hybrid series, the target compound possesses a dimethylaminomethyl substituent at the thiazepane 3-position, distinguishing it from analogs bearing aryl (e.g., 2-chlorophenyl, 2-fluorophenyl) or unsubstituted thiazepane rings. The computed XLogP3-AA of 2.5 [1] places it at the lower‐lipophilicity end of the series; for example, the 7-(2-chlorophenyl) analog (CAS 1797093-10-7) is predicted to have significantly higher logP due to the added aromatic ring, and the 7-(2-fluorophenyl) analog (CAS 1705508-09-3) carries a heavier halogen. This difference may confer distinct solubility and non-specific binding profiles, though experimentally measured logD or solubility data are not publicly available for direct comparison.

DYRK1A inhibition kinase inhibitor chemotype physicochemical property comparison

Evidence Ceiling Statement: Limited Public Comparator Data for This Compound

A systematic search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem, Google Patents, Justia Patents) within the permitted source set did not retrieve quantitative head-to-head biochemical or cellular activity data (IC₅₀, Kd, Ki, selectivity scores) for 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one against any comparator compound. Public annotations describe the compound as a DYRK1A inhibitor, but no experimentally measured potency values against DYRK1A or selectivity data versus DYRK1B, CLK1, or other kinases were found in the allowed literature. The ChEMBL and BindingDB entries associated with the compound's SMILES or InChI key correspond to different molecules (e.g., MMP2 inhibitor BDBM50450302, KDM6B inhibitor BDBM50163389, spermidine synthase inhibitor BDBM50152094), indicating that no curated bioactivity data for this exact compound are currently deposited in these databases. Therefore, any claim of differentiated potency, selectivity, or cellular efficacy relative to other DYRK1A inhibitors (e.g., harmine, INDY, or Leucettine L41) cannot be substantiated with the evidence accessible under the source exclusion rules.

data gap comparator evidence procurement risk

Research Application Scenarios for 3-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one Based on Available Evidence


Chemical Probe for DYRK1A-Mediated Phosphorylation Pathways (Potency Verification Required)

If a researcher independently confirms DYRK1A inhibitory potency and selectivity (e.g., via kinase panel profiling and cellular target engagement assays), the compound's chromen-2-one–thiazepane scaffold may serve as a chemical probe for interrogating DYRK1A-dependent signaling in neuroscience or oncology models. The computed physicochemical properties (XLogP 2.5, zero H-bond donors) suggest cell permeability, consistent with the compound's annotation as a cell-permeable inhibitor [1]. However, absence of publicly available IC₅₀ data means that the user must establish an in-house potency benchmark before designing experiments.

Negative Control or Selectivity Counter-Screen for Related DYRK1A Inhibitor Programs

Given the compound's distinct substitution pattern (dimethylaminomethyl group on the thiazepane ring) compared to more extensively characterized DYRK1A inhibitors such as harmine, INDY, or the leucettine series, researchers may evaluate it as a selectivity control. If in-house profiling demonstrates weak or negligible DYRK1A inhibition, the compound could serve as a structurally matched inactive analog for counter-screening experiments. This application assumes negative data are generated by the user and are not currently available in public repositories.

Physicochemical Comparator in Thiazepane–Chromenone SAR Studies

For medicinal chemistry teams exploring 1,4-thiazepane–chromen-2-one hybrids, the target compound provides a well-defined reference point with a basic amine substituent (dimethylamino pKa ~8.5–9.5, estimated). When compared with aryl-substituted analogs (e.g., 7-phenyl, 7-(2-fluorophenyl), or 7-(2-chlorophenyl) variants), it allows assessment of how replacing a lipophilic aryl group with a polar, ionizable dimethylaminomethyl moiety affects solubility, permeability, and off-target profiles. The PubChem computed properties [1] provide a starting point for such comparisons, though experimentally measured ADME parameters are needed.

Quote Request

Request a Quote for 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.